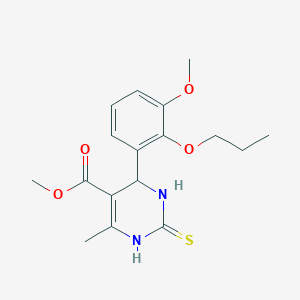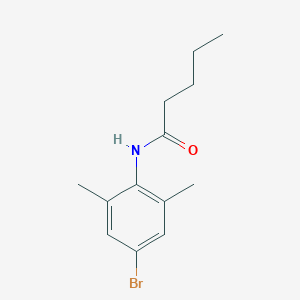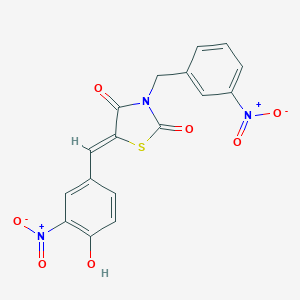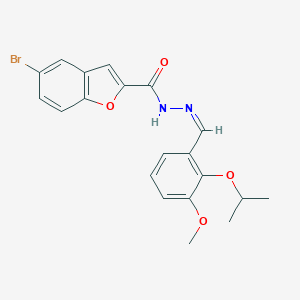![molecular formula C16H14N4O2 B313355 METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE](/img/structure/B313355.png)
METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate is an organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE typically involves the reaction of 4-(bromomethyl)benzoate with 5-phenyl-2H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylic position is reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoic acid
- Methyl 4-[(5-methyl-2H-tetraazol-2-yl)methyl]benzoate
- Ethyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate
Uniqueness
Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate is unique due to its specific combination of a tetrazole ring and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H14N4O2 |
|---|---|
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
methyl 4-[(5-phenyltetrazol-2-yl)methyl]benzoate |
InChI |
InChI=1S/C16H14N4O2/c1-22-16(21)14-9-7-12(8-10-14)11-20-18-15(17-19-20)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
CRNPVWATISPIJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=CC=C3 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(E)-{2-[(5-bromo-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B313276.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B313277.png)
![N-(2-methyl-1-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}propyl)-2-thien-2-ylacetamide](/img/structure/B313279.png)
![N-{1-[(2-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-thien-2-ylacetamide](/img/structure/B313283.png)

![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2-cyanoacetohydrazide](/img/structure/B313287.png)
![N-[1-({2-[4-(benzyloxy)-3-nitrobenzylidene]hydrazino}carbonyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B313289.png)
![N-{1-[(2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B313290.png)
![5-bromo-N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B313292.png)
![5-bromo-N'-[(1-sec-butyl-1H-indol-3-yl)methylene]-1-benzofuran-2-carbohydrazide](/img/structure/B313293.png)

![N-{1-[(2-{[1-(3,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)carbonyl]-2-methylpropyl}-2-thien-2-ylacetamide](/img/structure/B313295.png)
